

Technical Guide: Synthesis and Characterization of Piperacillin Impurity T (Piperacillin Dimer)

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Compound of Interest

Compound Name: Piperacillin dimer

CAS No.: 2170771-53-4

Cat. No.: B8820285

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Executive Summary & Scientific Context

Piperacillin Impurity T (European Pharmacopoeia designation) is a high-molecular-weight degradation product formed through the self-association (dimerization) of Piperacillin.[1] Chemically, it is the Piperacillin Penicilloic Acid Dimer, with the molecular formula $C_{46}H_{54}N_{10}O_{14}S_2$ and a molecular weight of 1035.11 g/mol .

Regulatory Significance

Under ICH Q3A/B guidelines, impurities exceeding identification thresholds (typically 0.10%) must be characterized.[1] Impurity T is a critical "specified impurity" in Piperacillin Sodium monographs (EP/USP) due to its potential to form insoluble particulate matter in reconstituted injectables, posing immunogenic and safety risks.

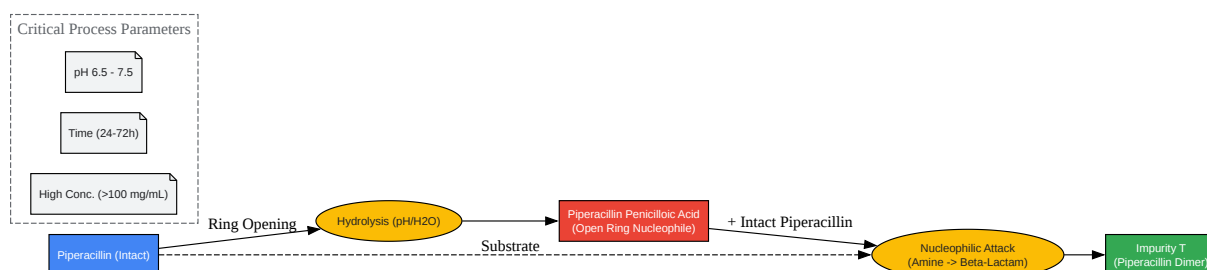
Formation Mechanism

The formation of Impurity T follows a second-order nucleophilic substitution pathway.[1] It occurs when the

-lactam ring of one Piperacillin molecule undergoes hydrolysis (opening the ring to form Piperacillin Penicilloic Acid).[1] The newly generated secondary amine (or the carboxylate, depending on pH) then acts as a nucleophile, attacking the reactive

-lactam carbonyl of an intact Piperacillin molecule.

Key Reaction Driver: High substrate concentration and neutral-to-slightly-alkaline pH favor this intermolecular reaction over simple hydrolysis.[1]



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Figure 1: Mechanistic pathway for the formation of Piperacillin Impurity T via self-aminolysis.

Synthesis Protocol

Note: This protocol utilizes a "forced degradation" approach controlled to maximize dimerization over total hydrolysis.

Reagents and Equipment

Reagent/Material	Grade	Purpose
Piperacillin Sodium	API Grade (>99%)	Starting Material
Sodium Phosphate Monobasic	AR Grade	Buffer Preparation
Sodium Hydroxide (1N)	AR Grade	pH Adjustment
Acetonitrile (ACN)	HPLC Grade	Solvent/Mobile Phase
Water	Milli-Q / HPLC	Solvent
Equipment	Specification	Purpose
Preparative HPLC	C18 Column, UV Detector	Purification
Lyophilizer	-50°C, <0.05 mbar	Drying
pH Meter	Calibrated (3-point)	Process Control

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

- Concentration: Dissolve 5.0 g of Piperacillin Sodium in 25 mL of water.
 - Rationale: A high concentration (200 mg/mL) is critical.^[1] Dilute solutions favor hydrolysis (reaction with water) over dimerization (reaction with another piperacillin molecule).^[1]
- pH Adjustment: Measure the pH. It should naturally be around 6.0–7.^[1]0. Adjust carefully to pH 7.5 ± 0.2 using 1N NaOH.
 - Caution: Do not exceed pH 8.0, as this accelerates rapid hydrolysis to monomeric penicilloic acid rather than the dimer.

Step 2: Incubation (Dimerization)^[1]

- Incubation: Seal the reaction vessel and incubate at 25°C – 30°C for 48 to 72 hours.
- Monitoring: Monitor the reaction by analytical HPLC every 12 hours.

- Target: Look for the emergence of a peak at RRT ~1.41 (EP method) or a late-eluting peak relative to Piperacillin.[1]
- Endpoint: Stop when the Dimer peak area maximizes (typically 15-25%) before secondary degradation degrades the product.[1]

Step 3: Isolation (Precipitation/Extraction)

Impurity T is significantly less soluble in water than the parent Piperacillin Sodium.

- Acidification: Cool the mixture to 4°C. Slowly adjust pH to 2.5 – 3.0 using 1N HCl.
- Precipitation: The dimer (and penicilloic acid) will precipitate as a white/off-white solid.[1]
- Filtration: Filter the solid and wash with a small volume of cold water to remove excess salts and monomeric Piperacillin.
- Crude Drying: Vacuum dry the crude solid.

Purification Protocol (Preparative HPLC)

Since the crude precipitate contains a mixture of Penicilloic Acid (monomer), Impurity T (Dimer), and potentially Impurity S (Ampicillin-**Piperacillin dimer** if Ampicillin was present, or other degradation products), Preparative HPLC is required.[2]

Chromatographic Conditions

Parameter	Setting
Column	C18 Prep Column (e.g., YMC-Pack ODS-A, 250 x 20 mm, 5 µm)
Mobile Phase A	0.05 M Ammonium Acetate (pH 5.[1]0)
Mobile Phase B	Acetonitrile
Flow Rate	10–15 mL/min (Scale dependent)
Detection	UV at 220 nm
Gradient	0 min: 10% B 30 min: 50% B 40 min: 90% B

Fraction Collection & Processing[1]

- Inject the crude sample dissolved in minimal DMSO/Mobile Phase (50:50).[1]
- Collect the fraction corresponding to Impurity T.
 - Note: Impurity T elutes after Piperacillin due to increased hydrophobicity (two phenyl rings, larger skeleton).[1]
- Desalting: If Ammonium Acetate is used, lyophilize directly. If Phosphate buffer was used, a desalting step (SPE or re-chromatography) is required.[1]
- Final Drying: Lyophilize the pure fractions to obtain a white, fluffy powder.

Characterization & Validation

To certify the standard, the following analytical data must be generated.

Mass Spectrometry (LC-MS/HRMS)[1]

- Ionization: ESI Positive Mode.
- Theoretical Mass: $[M+H]^+ = 1036.12$. [1]
- Acceptance Criteria: Observed mass within 5 ppm of theoretical.
- Diagnostic Fragment: Look for fragments corresponding to the cleavage of the amide linker.

Nuclear Magnetic Resonance (NMR)

- Solvent: DMSO-d₆.
- ¹H NMR Features:
 - Double Signals: Due to the dimeric nature, you will observe two sets of phenyl signals and two sets of ethyl-dioxopiperazine signals.
 - Beta-Lactam Protons: One set of protons (C5, C6) will show typical beta-lactam coupling (closed ring).[1] The other set will show shifts characteristic of the open thiazolidine ring

(penicilloic acid moiety).

- Linkage Signal: Verify the connectivity via HMBC correlations between the thiazolidine amine/amide and the carbonyl linker.

HPLC Purity Check

- Method: EP/USP Piperacillin Related Substances Method.[1][3]
- Requirement: Purity > 95% (Area %).
- RRT: Confirm Relative Retention Time is approximately 1.41 (EP Method).

Storage and Stability

- Hygroscopicity: Highly hygroscopic.[1]
- Stability: Unstable in solution.[1] Reconstitute immediately before use.
- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

References

- European Pharmacopoeia (Ph.[1] Eur.) 11.0.[1] Piperacillin Sodium Monograph (05/2021:1169). European Directorate for the Quality of Medicines & HealthCare (EDQM). [1]
- United States Pharmacopeia (USP). Piperacillin and Tazobactam for Injection Monograph. USP-NF Online.[1] [1]
- Viola, A., et al. (2019).[1] "Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study". European Journal of Pharmaceutical Sciences, 136, 104958.
- BenchChem Application Note. Overcoming challenges in the synthesis of 6-APA **Piperacillin Dimer**.
- Clearsynth. **Piperacillin Dimer** Reference Standard (CAS 2170771-53-4).[1][4][5][6] [1]

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